Methyl 2-(2-Cyanoacetamido)benzoate
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Overview
Description
Methyl 2-(2-Cyanoacetamido)benzoate is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds It is characterized by the presence of a cyanoacetamido group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-Cyanoacetamido)benzoate can be synthesized through the reaction of ethyl cyanoacetate with methyl anthranilate under solvent-free conditions. This reaction typically involves stirring the reactants at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-Cyanoacetamido)benzoate undergoes various chemical reactions, including:
Condensation Reactions: It can react with aromatic aldehydes in the presence of piperidine to form substituted arylacrylamido derivatives.
Cyclization Reactions: It can undergo cyclization with compounds like 2-(2-oxoindol-3-ylidene)malononitrile to form spiro[indoline-3,4-pyridine] derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Piperidine: Used as a catalyst in condensation reactions.
Ethanol: Commonly used as a solvent in various reactions.
Reflux Conditions: Often employed to facilitate cyclization and condensation reactions.
Major Products Formed
Spiro[indoline-3,4-pyridine] Derivatives: Formed through cyclization reactions.
Substituted Arylacrylamido Derivatives: Formed through condensation reactions with aromatic aldehydes.
Scientific Research Applications
Methyl 2-(2-Cyanoacetamido)benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(2-Cyanoacetamido)benzoate involves its reactivity towards various nucleophiles and electrophiles. The cyanoacetamido group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 2-(2-Cyanoacetamido)benzoate can be compared with other cyanoacetamide derivatives, such as:
Ethyl 4-(2-Cyanoacetamido)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
N-Substituted Cyanoacetamides: These compounds share the cyanoacetamido functionality but differ in the substituents attached to the nitrogen atom.
The uniqueness of this compound lies in its specific reactivity and the range of heterocyclic compounds it can help synthesize, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVMWTHSYFQYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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